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Compound of Interest

Compound Name: Diphenylacetic Acid

Cat. No.: B15547606 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

with Supporting Experimental Data

Diphenylacetic acid and its derivatives are a class of compounds with significant interest in

medicinal chemistry and materials science. A thorough understanding of their structural and

electronic properties is crucial for their application and development. This guide provides a

comparative spectroscopic analysis of diphenylacetic acid and several of its key derivatives,

offering insights into how functional group modifications influence their spectral characteristics.

The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), serves as a valuable resource for identification,

characterization, and quality control.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Diphenylacetic acid, Methyl

2,2-diphenylacetate, Ethyl 2,2-diphenylacetate, 2,2-Diphenylacetyl chloride, and 2,2-

Diphenylacetamide.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
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Compound
-CH
(methine)

-CH₃
(methyl)

-CH₂-
(methylene)

Aromatic
Protons

Other

Diphenylaceti

c acid
5.05 (s, 1H) - -

7.28-7.33 (m,

10H)

~11.0 (br s,

1H, -COOH)

Methyl 2,2-

diphenylaceta

te

5.0 (s, 1H) 3.7 (s, 3H) -
7.2-7.4 (m,

10H)
-

Ethyl 2,2-

diphenylaceta

te

4.98 (s, 1H) 1.25 (t, 3H) 4.15 (q, 2H)
7.2-7.4 (m,

10H)
-

2,2-

Diphenylacet

yl chloride

5.35 (s, 1H) - -
7.3-7.4 (m,

10H)
-

2,2-

Diphenylacet

amide

4.95 (s, 1H) - -
7.2-7.4 (m,

10H)

5.5-6.0 (br s,

2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
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Compo
und

C=O
-CH
(methin
e)

Phenyl
C1
(ipso)

Phenyl
C2, C6

Phenyl
C3, C5

Phenyl
C4

Other

Diphenyl

acetic

acid

178.7 56.9 137.8 128.7 128.7 127.5 -

Methyl

2,2-

diphenyla

cetate

173.0 57.5 138.9 128.7 128.6 127.2
52.3 (-

OCH₃)

Ethyl 2,2-

diphenyla

cetate

172.5 57.6 139.0 128.7 128.6 127.2

61.2 (-

OCH₂-),

14.1 (-

CH₃)

2,2-

Diphenyl

acetyl

chloride

174.5 65.0 136.5 129.0 128.9 128.8 -

2,2-

Diphenyl

acetamid

e

174.8 58.0 139.5 128.8 128.7 127.4 -

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
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Compound
C=O
Stretch

C-O Stretch O-H Stretch N-H Stretch C-Cl Stretch

Diphenylaceti

c acid
~1710 ~1280

2500-3300

(broad)
- -

Methyl 2,2-

diphenylaceta

te

~1735 ~1250, ~1150 - - -

Ethyl 2,2-

diphenylaceta

te

~1735 ~1250, ~1160 - - -

2,2-

Diphenylacet

yl chloride

~1790 - - - ~800

2,2-

Diphenylacet

amide

~1670 - - ~3350, ~3170 -

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

Diphenylacetic acid 212 167 (M-COOH)⁺, 165, 152

Methyl 2,2-diphenylacetate 226 167 (M-COOCH₃)⁺, 165, 59

Ethyl 2,2-diphenylacetate 240
167 (M-COOCH₂CH₃)⁺, 165,

73

2,2-Diphenylacetyl chloride 230/232 167 (M-COCl)⁺, 165

2,2-Diphenylacetamide 211 167 (M-CONH₂)⁺, 165, 44

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

Place the sample into the NMR spectrometer's magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program (e.g.,

zgpg30). Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm,

an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number

of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase the resulting spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm

for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft

cloth dampened with a volatile solvent like isopropanol.

Place a small amount of the solid sample directly onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Setup:

Run a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Initiate the sample scan. The instrument will direct a beam of infrared radiation through the

ATR crystal.

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber

(cm⁻¹).
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Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule.

Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic

solvent (e.g., methanol or dichloromethane).

For direct infusion, the solution is drawn into a syringe for injection into the ion source.

For GC-MS, the solution is injected into the gas chromatograph for separation prior to

entering the mass spectrometer.

Instrument Setup:

The mass spectrometer is operated in Electron Ionization (EI) mode.

The electron energy is typically set to 70 eV.

The ion source and transfer line temperatures are set appropriately to ensure volatilization

of the sample without thermal decomposition (e.g., 200-250 °C).

Data Acquisition:

The sample is introduced into the ion source, where it is vaporized and bombarded with a

beam of electrons.

The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole) based on their mass-to-charge ratio (m/z).

The detector records the abundance of ions at each m/z value.

Data Processing:

A mass spectrum is generated, plotting relative intensity versus m/z.

Identify the molecular ion peak (M⁺) to determine the molecular weight.
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Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of

Diphenylacetic acid and its derivatives.

Sample Preparation
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Comparison.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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